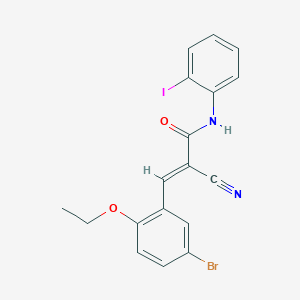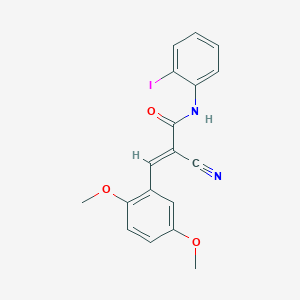
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as CMIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIP belongs to the class of cyanoenones, which are known for their anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the activation of the Nrf2-Keap1 pathway, which is responsible for regulating the expression of various antioxidant and detoxifying enzymes. (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide activates this pathway by covalently modifying Keap1, a protein that normally inhibits the activation of Nrf2. This modification leads to the release of Nrf2, which then translocates to the nucleus and activates the expression of various cytoprotective genes.
Biochemical and Physiological Effects:
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to have various biochemical and physiological effects. In cancer cells, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. Inflammation is characterized by the production of various pro-inflammatory cytokines, and (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to inhibit the production of these cytokines. Additionally, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to increase the expression of various antioxidant and detoxifying enzymes, which leads to a reduction in oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments is its high potency and specificity. (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to be effective at low concentrations, which reduces the risk of toxicity. Additionally, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has shown high selectivity towards cancer cells, which reduces the risk of off-target effects. However, one of the limitations of using (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. One direction is to investigate the potential use of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to investigate the potential use of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in the treatment of other chronic diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in vivo to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has shown promising results in various fields, including cancer research, inflammation, and neurodegenerative diseases. The synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile and 2-iodoaniline. (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide activates the Nrf2-Keap1 pathway, which leads to the expression of various cytoprotective genes. (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has various biochemical and physiological effects, including the inhibition of cell growth and the reduction of oxidative stress. There are several advantages and limitations to using (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments, and several future directions for research on (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide.
Méthodes De Synthèse
The synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to obtain 3-(3-chloro-4-methoxyphenyl)-2-cyanoacrylic acid. This intermediate is then reacted with 2-iodoaniline in the presence of triethylamine to obtain (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide.
Applications De Recherche Scientifique
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common underlying factor in many chronic diseases, and (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been found to possess anti-inflammatory properties. Additionally, (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has shown neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O2/c1-23-16-7-6-11(9-13(16)18)8-12(10-20)17(22)21-15-5-3-2-4-14(15)19/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTISWWITHLXPOA-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



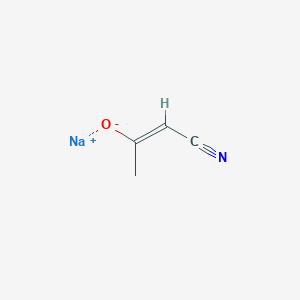


![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)
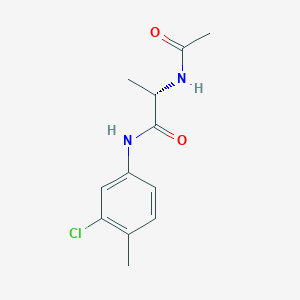
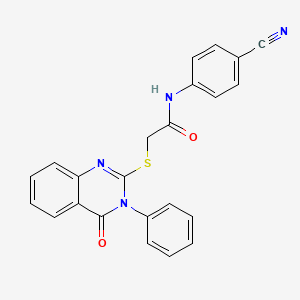
![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)

